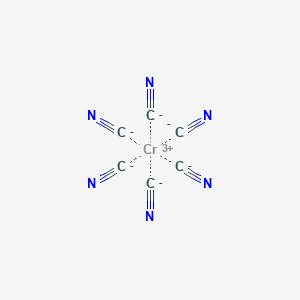

hexacyanidochromate(III)

Beschreibung

Eigenschaften

Molekularformel |

C6CrN6-3 |

|---|---|

Molekulargewicht |

208.1 g/mol |

IUPAC-Name |

chromium(3+);hexacyanide |

InChI |

InChI=1S/6CN.Cr/c6*1-2;/q6*-1;+3 |

InChI-Schlüssel |

FZLGZFJWAPJDAM-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cr+3] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Chemical Vapor Generation

Hexacyanidochromate(III) has been utilized in innovative methods for the determination of trace metals, particularly cadmium. A study demonstrated that potassium hexacyanochromate(III) enhances the sensitivity of chemical vapor generation techniques by forming reactive intermediates that significantly improve detection limits. The method involved generating volatile cadmium species in the presence of potassium hexacyanochromate(III) and sodium borohydride, leading to a 15-fold increase in sensitivity compared to traditional methods .

Table 1: Comparison of Detection Methods Using Hexacyanidochromate(III)

Electrochemical Applications

Redox Couples in Electrochemistry

Hexacyanidochromate(III) is frequently employed as a redox couple in electrochemical studies. It serves as a probe molecule to investigate electrode surface characteristics and reaction kinetics. Studies have shown that the electrochemical behavior of hexacyanidochromate(III) can be influenced by factors such as pH and electrolyte concentration, which affect its stability and reactivity on various electrode materials .

Table 2: Electrochemical Characteristics of Hexacyanidochromate(III)

Biochemical Applications

Enzyme Inhibition Studies

Hexacyanidochromate(III) has been investigated for its role as an inhibitor in enzymatic reactions. For instance, it has been shown to bind competitively to ribonuclease T1, inhibiting its activity by blocking access to the active site. This property makes hexacyanidochromate(III) valuable in studying enzyme mechanisms and interactions .

Table 3: Inhibition Effects of Hexacyanidochromate(III)

Material Science Applications

Nanoparticle Synthesis

Recent studies have explored the synthesis of nanoparticles using hexacyanidochromate(III). For example, iron(II) hexacyanochromate(III) nanoparticles have been synthesized with controlled sizes, which exhibit unique properties due to their size-dependent characteristics. This application is significant for developing advanced materials with tailored functionalities .

Vergleich Mit ähnlichen Verbindungen

Hexacyanidocobaltate(III) ([Co(CN)₆]³⁻)

- Structure : Similar octahedral geometry but with Co³⁺ as the central metal.

- Ligand Field Strength : Cyanide is a strong field ligand for both Co³⁺ and Cr³⁺, leading to low-spin configurations.

- Coordination Isomerism : highlights coordination isomerism in compounds like [Co(NH₃)₆][Cr(CN)₆] vs. [Cr(NH₃)₆][Co(CN)₆], where the metal-ligand pairing differs between cation and anion .

Hexacyanidoferrate(III) ([Fe(CN)₆]³⁻)

- Magnetic Properties : Fe³⁺ (d⁵) in a low-spin state exhibits paramagnetism, whereas Cr³⁺ (d³) shows weaker paramagnetic behavior.

- Applications : Both are used in Prussian blue analogs, but Fe-based complexes dominate in pigment and battery applications, while Cr analogs are explored for magnetic coupling in heterometallic systems .

Hexaamminechromium(III) ([Cr(NH₃)₆]³⁺)

- Ligand Type : NH₃ is a weaker field ligand compared to CN⁻, resulting in a high-spin configuration for Cr³⁺.

- Stability : Less stable than [Cr(CN)₆]³⁻ due to labile NH₃ ligands, which are prone to substitution reactions .

Magnetic and Electronic Properties

Hydrate and Ionization Isomerism

- Ionization Isomerism: Hexacyanidochromate(III) lacks ionization isomers, whereas complexes like [CoCl(NO₂)(NH₃)₄]⁺ demonstrate variability in anion/cation distribution .

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

pH Control : Maintaining a pH > 10 prevents hydrolysis of to , which competes with complex formation.

-

Stoichiometry : A 1:6 molar ratio of to ensures complete coordination, though excess cyanide (up to 1:8) is often used to suppress side reactions.

-

Temperature : Reactions proceed efficiently at 60–80°C, with higher temperatures accelerating ligand substitution but risking cyanide decomposition.

Purification and Yield

The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted . Yields typically range from 70–85%, with impurities including and residual cyanide.

Electrochemical Synthesis

Electrochemical methods enable precise control over oxidation states and ligand coordination. A two-electrode system with a chromium anode and platinum cathode in a cyanide-rich electrolyte produces through anodic dissolution:

Key Parameters

Advantages

-

Avoids insoluble chromium hydroxides.

-

Scalable for industrial production with >90% Faradaic efficiency.

Hydrothermal Synthesis

Hydrothermal techniques leverage high-pressure conditions to enhance reaction kinetics and crystallinity. A sealed autoclave charged with , , and aqueous ammonia () at 150°C for 24 hours yields highly crystalline .

Structural Characterization

Yield and Purity

-

Crystalline yields exceed 95% with sub-ppm metal impurities.

Solvothermal Methods in Non-Aqueous Media

Non-aqueous solvents like dimethylformamide (DMF) or acetonitrile facilitate reactions with moisture-sensitive precursors. For instance, and react in DMF at 120°C:

Benefits

-

Eliminates water-induced side products.

-

Suitable for synthesizing hybrid organic-inorganic derivatives.

Mechanochemical Synthesis

Ball-milling with and as a solid-state reactant produces without solvents:

Process Details

-

Milling time: 2–4 hours.

-

Yield: 60–75%, with amorphous byproducts removed via annealing at 200°C.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Reaction | Aqueous, 60–80°C | 70–85 | Moderate | Simple, cost-effective | Cyanide waste management |

| Electrochemical | 10–20 mA/cm², 0.5 M KCN | >90 | High | High purity, scalable | Energy-intensive |

| Hydrothermal | 150°C, 24 h | >95 | Very high | Excellent crystallinity | Long reaction time |

| Solvothermal | DMF, 120°C | 80–90 | High | Moisture-tolerant | Toxic solvents |

| Mechanochemical | Ball-milling, 2–4 h | 60–75 | Moderate | Solvent-free, rapid | Requires post-annealing |

Challenges and Recent Advances

Stability Considerations

Hexacyanidochromate(III) is prone to photodegradation in acidic conditions, releasing toxic . Stabilization strategies include:

Q & A

Basic Research Questions

Q. How can the charge distribution in hexacyanidochromate(III) complexes be experimentally determined?

- Methodological Answer : Charge distribution can be analyzed using spectroscopic techniques such as UV-Vis spectroscopy to observe ligand-to-metal charge transfer (LMCT) bands, complemented by X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. For example, in K₃[Cr(CN)₆], potassium counterions neutralize the [Cr(CN)₆]³⁻ charge, which can be validated via conductivity measurements in solution .

Q. What synthetic routes yield high-purity hexacyanidochromate(III) complexes, and how can impurities be minimized?

- Methodological Answer : Hexacyanidochromate(III) is typically synthesized via ligand substitution reactions, such as reacting Cr³⁺ salts with excess cyanide under controlled pH (e.g., pH 8–10). Purification via recrystallization in aqueous ethanol removes unreacted precursors. Impurity analysis should include elemental analysis and IR spectroscopy to detect residual ligands (e.g., unbound CN⁻) .

Q. How does coordination isomerism manifest in hexacyanidochromate(III)-based compounds, and what experimental methods distinguish these isomers?

- Methodological Answer : Coordination isomerism arises when ligands redistribute between two metal centers (e.g., [Co(NH₃)₆][Cr(CN)₆] vs. [Cr(NH₃)₆][Co(CN)₆]). Single-crystal X-ray diffraction (SCXRD) resolves structural differences, while magnetic susceptibility measurements differentiate isomer-specific exchange interactions .

Advanced Research Questions

Q. What role does structural dimensionality play in the magneto-chiral dichroism (MChD) of hexacyanidochromate(III)-containing molecular ferrimagnets?

- Methodological Answer : In chiral ferrimagnets, hexacyanidochromate(III) bridges helical Mn(II) chains, creating 3D networks. Polarized neutron diffraction and temperature-dependent circular dichroism (CD) spectroscopy quantify MChD effects. For example, helical chain connectivity in [MnCr(CN)₆] frameworks enhances anisotropy, as shown in magneto-optical studies .

Q. How can discrepancies in magnetic data between theoretical models and experimental results for hexacyanidochromate(III) complexes be resolved?

- Methodological Answer : Discrepancies often arise from neglecting zero-field splitting or intermolecular interactions. Advanced modeling (e.g., density functional theory (DFT) with CASSCF corrections) and low-temperature SQUID magnetometry (below 2 K) improve accuracy. Dynamic magnetic studies under alternating fields also clarify spin relaxation mechanisms .

Q. What analytical methods are suitable for detecting trace hexacyanidochromate(III) in environmental samples, and how can interference from coexisting ions be mitigated?

- Methodological Answer : Ion chromatography paired with inductively coupled plasma mass spectrometry (ICP-MS) offers ppb-level detection. Pre-treatment with EDTA masks interfering divalent cations (e.g., Fe²⁺, Cu²⁺). Method validation should follow EPA 300.0 guidelines for non-potable water matrices .

Data Presentation and Interpretation

Q. How should crystallographic data for hexacyanidochromate(III) complexes be reported to ensure reproducibility?

- Methodological Answer : SCXRD data must include CIF files (CCDC deposition), refinement parameters (R-factors), and hydrogen bonding/π-stacking interactions. Tables should list bond lengths/angles for Cr–C≡N linkages (typical range: Cr–C = 1.92–1.98 Å, C≡N = 1.14–1.16 Å) .

Q. What statistical approaches are recommended for analyzing variability in spectroscopic data across hexacyanidochromate(III) synthesis batches?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis (PCA)) identifies batch-to-batch variability. Pair UV-Vis and IR spectra with ANOVA to assess significance of deviations. Outlier detection via Grubbs’ test ensures data integrity .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying toxic cyanide-containing complexes like hexacyanidochromate(III)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.